N-(tert-butoxycarbonyl)-N1-(2,5-diethoxyphenyl)glycinamide
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Overview
Description
N-(tert-butoxycarbonyl)-N1-(2,5-diethoxyphenyl)glycinamide is an organic compound that belongs to the class of glycinamides. This compound is characterized by the presence of a tert-butoxycarbonyl group, a 2,5-diethoxyphenyl group, and a glycinamide moiety. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(2,5-diethoxyphenyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of N-(tert-butoxycarbonyl)glycine.
Coupling Reaction: The protected glycine is then coupled with 2,5-diethoxyaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(2,5-diethoxyphenyl)glycinamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butoxycarbonyl protecting group, yielding the free amine.
Oxidation: Oxidative reactions can be performed on the phenyl ring to introduce additional functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, to introduce different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
Hydrolysis: Removal of the tert-butoxycarbonyl group results in the formation of N-(2,5-diethoxyphenyl)glycinamide.
Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(2,5-diethoxyphenyl)glycinamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(2,5-diethoxyphenyl)glycinamide is primarily based on its ability to interact with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, thereby affecting various biochemical pathways. The presence of the tert-butoxycarbonyl group enhances its stability and bioavailability, while the 2,5-diethoxyphenyl group contributes to its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)-N1-(2,5-dimethoxyphenyl)glycinamide
- N-(tert-butoxycarbonyl)-N1-(2,4-diethoxyphenyl)glycinamide
- N-(tert-butoxycarbonyl)-N1-(3,5-diethoxyphenyl)glycinamide
Uniqueness
N-(tert-butoxycarbonyl)-N1-(2,5-diethoxyphenyl)glycinamide is unique due to the specific positioning of the ethoxy groups on the phenyl ring, which influences its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-(2,5-diethoxyanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-6-22-12-8-9-14(23-7-2)13(10-12)19-15(20)11-18-16(21)24-17(3,4)5/h8-10H,6-7,11H2,1-5H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLUZFDYINIHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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